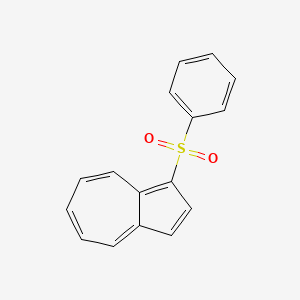

Azulene, 1-(phenylsulfonyl)-

Description

Structure

3D Structure

Properties

CAS No. |

10437-71-5 |

|---|---|

Molecular Formula |

C16H12O2S |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

1-(benzenesulfonyl)azulene |

InChI |

InChI=1S/C16H12O2S/c17-19(18,14-8-4-2-5-9-14)16-12-11-13-7-3-1-6-10-15(13)16/h1-12H |

InChI Key |

PKKUYRSKHYCBOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations of 1 Phenylsulfonyl Azulene Formation and Transformations

Elucidation of Reaction Pathways in Sulfonylation Processes

The introduction of a phenylsulfonyl group at the C1-position of the azulene (B44059) core can be achieved through various synthetic routes, with the underlying mechanisms being a subject of detailed investigation. The unique electronic properties of azulene, characterized by a nucleophilic five-membered ring and an electrophilic seven-membered ring, dictate its reactivity. wikipedia.org The 1- and 3-positions are particularly electron-rich and susceptible to electrophilic and radical attack. bath.ac.ukmdpi.com

Radical Mechanisms in Azulene Functionalization

While traditional methods for sulfonylation often involve electrophilic aromatic substitution (SEAr) under harsh acidic conditions, radical-mediated pathways offer a milder alternative. researchgate.net The formation of 1-(phenylsulfonyl)azulene via a radical mechanism would hypothetically proceed through the initial generation of a phenylsulfonyl radical (PhSO₂•). This radical can be produced from various precursors, such as sulfonyl hydrazides, sulfinic acids, or sodium sulfinates, often initiated by thermal, photochemical, or redox methods. researchgate.netrsc.org

Once generated, the electrophilic phenylsulfonyl radical readily attacks the highly nucleophilic C1 position of the azulene ring. This addition forms a resonance-stabilized radical intermediate. The final step involves a hydrogen atom abstraction from this intermediate to regenerate the aromatic system, yielding the 1-(phenylsulfonyl)azulene product. The high reactivity of the azulene C1-position makes it a prime target for such radical additions, often leading to high regioselectivity without the issues of over-reaction that can plague SEAr processes. bath.ac.uk

Table 1: Key Steps in the Proposed Radical Sulfonylation of Azulene

| Step | Description | Intermediate Species |

| 1. Initiation | Generation of the phenylsulfonyl radical from a suitable precursor (e.g., sodium sulfinate). | Phenylsulfonyl radical (PhSO₂•) |

| 2. Propagation | Addition of the phenylsulfonyl radical to the C1 position of azulene. | Resonance-stabilized azulenyl radical |

| 3. Termination | Hydrogen abstraction to restore aromaticity and yield the final product. | 1-(Phenylsulfonyl)azulene |

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Transition-metal catalysis provides a powerful tool for the functionalization of C-H bonds, and its application to azulene chemistry has enabled the synthesis of various derivatives. researchgate.netresearchgate.net A plausible catalytic cycle for the metal-mediated synthesis of 1-(phenylsulfonyl)azulene, for instance using a palladium catalyst, can be proposed based on established mechanisms for C-H activation and cross-coupling reactions.

A hypothetical catalytic cycle could commence with the oxidative addition of a phenylsulfonyl source, such as phenylsulfonyl chloride, to a low-valent metal center (e.g., Pd(0)), forming a Pd(II) intermediate. Subsequently, C-H activation at the electron-rich C1-position of azulene occurs. This key step could proceed via several pathways, including concerted metalation-deprotonation (CMD) or electrophilic palladation, to form an azulenyl-palladium(II) complex. The final step of the cycle is reductive elimination from this complex, which forges the C-S bond to release the 1-(phenylsulfonyl)azulene product and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Mechanistic Aspects of Transformations Involving the Phenylsulfonyl Group

The phenylsulfonyl substituent is not merely a passive group; it significantly influences the reactivity of the azulene skeleton and can be actively involved in subsequent chemical transformations.

Desulfonylation Reactions and Their Mechanisms

The removal of the sulfonyl group is a common synthetic operation, as the group, having served its purpose, can be cleaved under reductive conditions. wikipedia.org Reductive desulfonylation of 1-(phenylsulfonyl)azulene to yield the parent azulene can be achieved using various methods, including active metals (like sodium or magnesium amalgam), transition metal complexes, or radical-based reagents like tin hydrides. wikipedia.org

The mechanism of these reductions often involves a single-electron transfer (SET) from the reducing agent to the sulfone. This generates a radical anion intermediate. The C-S bond in this intermediate is weakened, leading to its fragmentation into an azulenyl radical and a phenylsulfinate anion. The azulenyl radical then abstracts a hydrogen atom from the solvent or another hydrogen source to yield azulene. wikipedia.org Photocatalytic methods have also been developed, where an excited photocatalyst initiates an electron transfer, leading to a similar radical-mediated C-S bond cleavage. rsc.org

Table 2: Comparison of Reductive Desulfonylation Methods

| Method | Reducing Agent | Key Mechanistic Step |

| Metal Amalgam | Na/Hg, Al/Hg | Single-Electron Transfer (SET) to form a radical anion, followed by C-S bond fragmentation. wikipedia.org |

| Tin Hydrides | Tributyltin hydride (Bu₃SnH) | Addition of a tin-centered radical to the sulfone, followed by elimination of a sulfinyl radical. wikipedia.org |

| Photoredox Catalysis | Visible light photocatalyst | Photoinduced electron transfer to generate a radical anion, leading to homolytic C-S cleavage. rsc.org |

Role of the Sulfonyl Group as a Leaving Group or Activating Group

The phenylsulfonyl group is a potent electron-withdrawing group, a property that allows it to function as both an activating group and a good leaving group. wikipedia.org When positioned at the C1-position of azulene, it deactivates the five-membered ring towards further electrophilic substitution by withdrawing electron density. This deactivating effect can be synthetically useful for directing subsequent functionalizations to other positions on the azulene ring. bath.ac.uk

Conversely, the sulfonyl group's ability to stabilize an adjacent negative charge makes it a valuable activating group for reactions involving the formation of carbanions. Although less common for the azulene C1 position, this is a cornerstone of its utility in other systems. More relevant to its role in transformations is its capacity to act as a leaving group (as a sulfinate anion). This is particularly evident in elimination reactions, such as the Julia-Lythgoe olefination, where a β-hydroxy sulfone undergoes reductive elimination to form an alkene. wikipedia.org In the context of 1-(phenylsulfonyl)azulene, nucleophilic aromatic substitution reactions could potentially displace the phenylsulfonyl group, though this is less common than in electron-deficient six-membered aromatic rings.

Rearrangement Reactions Involving Sulfonylated Azulenes

Skeletal rearrangements are a class of organic reactions where the carbon framework of a molecule is restructured. wiley-vch.de While the literature contains examples of rearrangements that lead to the formation of the azulene skeleton itself, such as the unexpected naphthalene-to-azulene rearrangement during certain Scholl reactions, documented rearrangement reactions starting specifically from 1-(phenylsulfonyl)azulene are not widely reported. researchgate.netnih.gov

Hypothetically, such a rearrangement could be induced under specific conditions. For example, anion-induced rearrangements, like a 1,2-shift, could be envisioned if a strong base were to deprotonate a position on the azulene ring, with the rearrangement driven by the formation of a more stable anionic intermediate. msu.edu However, without specific experimental evidence for 1-(phenylsulfonyl)azulene, such pathways remain speculative. The stability of the azulene core generally requires significant energetic input to undergo skeletal reorganization.

Reactivity and Chemical Transformations of 1 Phenylsulfonyl Azulene

Electrophilic Aromatic Substitution Patterns

The azulene (B44059) molecule is a non-alternant aromatic hydrocarbon composed of a fused cyclopentadiene and cycloheptatriene ring. wikipedia.org It possesses a notable dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient. wikipedia.org This inherent electronic structure makes the 1- and 3-positions of the five-membered ring particularly susceptible to electrophilic attack. nih.gov

The phenylsulfonyl group (–SO2Ph) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for resonance delocalization of electron density from the aromatic ring onto the sulfonyl moiety. tandfonline.comodinity.com When attached to the C1 position of azulene, it significantly reduces the electron density of the entire molecule, particularly at the electron-rich five-membered ring. This effect deactivates the azulene system towards electrophilic aromatic substitution compared to the unsubstituted parent molecule. The electron-withdrawing nature of the sulfonyl group stabilizes the molecule, making it less inclined to form the cationic intermediate required for electrophilic attack. odinity.comrsc.org The delocalization of π-electrons towards the substituent diminishes the nucleophilicity of the azulene core. mdpi.com

In unsubstituted azulene, electrophilic attack occurs preferentially at the C1 and C3 positions, which are the most electron-rich. nih.gov With the C1 position occupied by the phenylsulfonyl group, any subsequent electrophilic attack is directed primarily to the C3 position. Although the entire ring system is deactivated, the C3 position remains the most nucleophilic site available for reaction.

However, the strong deactivating effect of the sulfonyl group can also enable alternative reactivity. For instance, studies on a related compound, p-tolyl 1-azulenyl sulfone, have shown that the sulfonyl group can direct lithiation to the adjacent C2 position upon treatment with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). nih.gov The resulting azulenyllithium species can then be trapped by various electrophiles, providing a route to 2-substituted azulene derivatives. nih.gov This demonstrates that while traditional electrophilic aromatic substitution is suppressed, the sulfonyl group can facilitate functionalization through directed ortho-metalation pathways.

| Substrate | Primary Site of Electrophilic Attack | Influence of Substituent |

|---|---|---|

| Azulene | C1 and C3 nih.gov | N/A (Unsubstituted) |

| 1-(Phenylsulfonyl)azulene | C3 | Strong deactivation of the ring; C1 is blocked. |

| p-Tolyl 1-azulenyl sulfone | C2 (via directed lithiation) nih.gov | The sulfonyl group directs metalation to the adjacent position. nih.gov |

Nucleophilic Substitution and Addition Reactions

The presence of the electron-withdrawing phenylsulfonyl group not only deactivates the azulene ring to electrophiles but also activates it towards nucleophilic attack.

The phenylsulfonyl group is an effective leaving group in nucleophilic substitution reactions. tandfonline.com This allows for direct nucleophilic aromatic substitution (SNAr) at the C1 position of 1-(phenylsulfonyl)azulene. Various nucleophiles can displace the phenylsulfinate anion, providing a versatile method for introducing a wide range of functional groups at this position.

Furthermore, the reduction in electron density across the azulene skeleton makes the seven-membered ring more susceptible to nucleophilic addition. mdpi.com In unsubstituted azulene, this type of reaction is generally unfavorable. However, with the strongly deactivating –SO2Ph group at C1, the electrophilicity of the seven-membered ring is enhanced, allowing for the addition of strong nucleophiles like organolithium reagents. mdpi.com

Sulfonyl groups play a crucial role in the chemistry of fluorinated carbanions, primarily by stabilizing the negative charge on the adjacent carbon atom. This principle is utilized in vicarious nucleophilic substitution (VNS) reactions, where sulfone-stabilized carbanions attack electron-deficient aromatic rings. nih.gov The process involves the addition of the carbanion to the ring, followed by the elimination of the sulfinic acid (e.g., PhSO2H), resulting in the formal substitution of a hydrogen atom. nih.gov

While direct reaction of a fluorinated carbanion with 1-(phenylsulfonyl)azulene is not extensively documented, the related chemistry highlights the synthetic utility of the sulfonyl group in facilitating reactions with such species. For example, sulfones are instrumental in generating nucleophiles like (phenylsulfonyl)difluoromethyl carbanions, which can then participate in various synthetic transformations. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Aryl sulfones have emerged as viable electrophilic partners in metal-catalyzed cross-coupling reactions, serving as alternatives to more traditional aryl halides and triflates. tandfonline.comproquest.com The sulfonyl unit can function as a leaving group, enabling the formation of new carbon-carbon bonds at the ipso-position. tandfonline.com

Transition metal catalysts, particularly those based on nickel and iron, have been shown to effectively cleave the strong C–SO2 bond in aryl sulfones, allowing them to participate in coupling reactions with various organometallic reagents. tandfonline.comnih.gov For example, nickel-catalyzed reductive cross-coupling reactions between aryl sulfones and aryl bromides have been developed for the synthesis of biaryl compounds. acs.org Similarly, nickel-catalyzed Kumada and Suzuki-Miyaura couplings of alkyl and benzylic sulfones have been achieved. proquest.com

Although specific examples utilizing 1-(phenylsulfonyl)azulene are not widespread, the established reactivity of aryl sulfones suggests its potential as a substrate in these transformations. This approach would be highly valuable, as it circumvents the use of often unstable haloazulenes. The related azulenesulfonium salts have been successfully employed as "pseudohalide" coupling partners in Suzuki-Miyaura reactions, underscoring the utility of sulfur-based functional groups on the azulene core for cross-coupling. nih.gov

| Reaction Type | Catalyst System (Examples) | Role of Phenylsulfonyl Group | Potential Product |

|---|---|---|---|

| Reductive Cross-Coupling acs.org | Nickel-based catalysts | Leaving Group | 1-Arylazulene |

| Kumada Coupling proquest.com | Nickel or Iron-based catalysts nih.gov | Leaving Group | 1-Arylazulene or 1-Alkylazulene |

| Phosphinylation tandfonline.com | Nickel-based catalysts | Leaving Group | 1-(Diarylphosphinyl)azulene |

Table of Mentioned Compounds

| Compound Name |

|---|

| Azulene |

| 1-(Phenylsulfonyl)azulene |

| Naphthalene |

| p-Tolyl 1-azulenyl sulfone |

| Lithium 2,2,6,6-tetramethylpiperidide |

Oxidation and Reduction Chemistry

The electrochemical properties of azulene are one of its defining features, and these are significantly modulated by the presence of the phenylsulfonyl group. The sulfonyl moiety itself can also undergo chemical transformations.

The azulene molecule is known for its amphoteric redox behavior, meaning it can be both oxidized to a radical cation and reduced to a radical anion. This behavior is highly sensitive to the nature of the substituents on the azulene core. researchgate.netmdpi.com

The 1-(phenylsulfonyl) group is a potent electron-withdrawing group. Its presence is expected to have a profound impact on the redox potentials of the azulene system:

Oxidation Potential: The electron-withdrawing nature of the sulfonyl group decreases the electron density of the azulene π-system. Consequently, removing an electron becomes more difficult, shifting the oxidation potential to a more positive value compared to unsubstituted azulene.

Reduction Potential: Conversely, the electron-deficient azulene ring is more readily able to accept an electron. This results in the reduction potential being shifted to a less negative (more positive) value, making the compound easier to reduce.

Electrochemical studies on other azulene derivatives confirm these trends. For instance, attaching electron-withdrawing groups generally leads to an anodic shift in both oxidation and reduction potentials. researchgate.net This modulation of the electronic properties is crucial for the design of azulene-based materials for applications in electronics and optoelectronics.

Table 2: Comparison of Redox Potentials for Substituted Azulenes

| Compound | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | Substituent Effect |

|---|---|---|---|

| Azulene | ~ +0.7 | ~ -1.7 | Reference |

| 1-Azophenylazulene | +0.85 | -1.15 | Electron-withdrawing |

| 1-(Phenylsulfonyl)azulene (Predicted) | > +0.7 | > -1.7 | Strongly Electron-withdrawing |

Data for azulene and 1-azophenylazulene are approximate values from literature to illustrate trends. researchgate.net

The sulfur atom in the phenylsulfonyl group is in its highest oxidation state (+6) and is therefore resistant to further chemical oxidation. However, the sulfonyl group can be chemically reduced. A key transformation is reductive desulfonylation, where the entire phenylsulfonyl group is removed and replaced with a hydrogen atom.

Studies on related non-benzenoid aromatic systems, such as benzo[a]heptalenes, have demonstrated that phenylsulfonyl groups can be effectively removed using powerful reducing agents. researchgate.net This reaction provides a synthetic route to access the parent azulene from its sulfonylated derivative, which can be useful if the sulfonyl group was initially used as a handle for purification or to direct other reactions.

Common reagents for this transformation include mixtures of lithium aluminum hydride (LiAlH₄) with either methyllithium (MeLi) or titanium tetrachloride (TiCl₄). researchgate.net

Table 3: Conditions for Reductive Desulfonylation of Phenylsulfonyl Groups on Aromatic Systems

| Reagent System | Temperature | Solvent | Outcome |

|---|---|---|---|

| LiAlH₄ / MeLi·LiBr | Boiling | THF | Desulfonylation |

| LiAlH₄ / TiCl₄ | -78 °C to 20 °C | THF | Desulfonylation (often high yield) |

Data derived from studies on the desulfonylation of substituted benzo[a]heptalenes. researchgate.net

This reductive cleavage demonstrates the utility of the sulfonyl group as a removable activating or directing group in the synthesis of complex azulene-based structures.

Advanced Spectroscopic and Structural Characterization of 1 Phenylsulfonyl Azulene

Elucidation of Molecular and Electronic Structure

The three-dimensional arrangement of atoms and the distribution of electrons within 1-(phenylsulfonyl)azulene are fundamental to understanding its reactivity and physical properties. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to probe these features in the solid and solution states, respectively.

X-ray Crystallography for Solid-State Conformations

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 1-(phenylsulfonyl)azulene is not widely reported, analysis of related substituted azulene (B44059) derivatives provides significant insight into its expected solid-state conformation. nih.govnih.gov

In fully conjugated systems like azulene derivatives, a planar molecular structure might be expected. However, steric hindrance between the substituent and the azulene core often leads to non-planar conformations. For instance, in 1,3-bis-{[4-(acetylsulfanyl)phenyl]ethynyl}azulene, the pendant benzene (B151609) rings are significantly rotated out of the plane of the azulene core, with dihedral angles of 28.96° and 55.15°. nih.gov This rotation is a common feature in substituted azulenes to relieve steric strain.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For 1-(phenylsulfonyl)azulene, the electron-withdrawing nature of the phenylsulfonyl group is expected to significantly influence the chemical shifts of the azulene ring protons and carbons.

The parent azulene molecule is a non-alternant hydrocarbon with a notable dipole moment, arising from the fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring. wikipedia.org This inherent polarity is reflected in its NMR spectra. The introduction of the strongly electron-withdrawing phenylsulfonyl group at the 1-position is expected to further polarize the molecule. This group will withdraw electron density from the five-membered ring, leading to a downfield shift (higher ppm values) for the protons and carbons on the azulene moiety, particularly those in close proximity to the substituent.

A study of 1-phenylselanylazulene derivatives, which are structurally analogous to 1-(phenylsulfonyl)azulene, showed a good correlation between the chemical shifts of the azulenyl H-6 and C-6 and the Hammett constants of the substituents at the 3-position. researchgate.net This indicates that the electronic effects of substituents are transmitted throughout the azulene ring system. For 1-(phenylsulfonyl)azulene, we can anticipate the following trends in its NMR spectra:

¹H NMR: The protons on the azulene ring will resonate at lower fields compared to unsubstituted azulene. The protons on the seven-membered ring are generally found at lower fields than those on the five-membered ring in azulene itself. bmrb.iochemicalbook.com The electron-withdrawing effect of the phenylsulfonyl group will likely enhance this difference. The protons on the phenyl group of the substituent will exhibit typical aromatic region signals.

¹³C NMR: The carbon atoms of the azulene skeleton will also experience a downfield shift. The C1 carbon, directly attached to the sulfonyl group, is expected to be significantly deshielded. The effect will be transmitted to other carbons in the ring system, with a general trend of decreasing deshielding with increasing distance from the substituent.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azulene H | 7.0 - 9.0 | - |

| Phenyl H | 7.4 - 8.0 | - |

| Azulene C | - | 115 - 150 |

| Phenyl C | - | 125 - 145 |

Electronic Spectroscopy for Understanding Optical Properties

The vibrant color and unique photophysical behavior of azulenes are governed by their electronic transitions. UV-Vis absorption and fluorescence spectroscopy are key techniques to probe these properties in 1-(phenylsulfonyl)azulene.

UV-Vis Absorption Analysis and Substituent Effects

The UV-Vis absorption spectrum of azulene is characterized by distinct absorption bands corresponding to transitions to different excited states. Typically, three main regions are observed: a weak S₀ → S₁ transition in the visible region (around 500-700 nm), which is responsible for its blue color, a more intense S₀ → S₂ transition in the near-UV region (around 370-500 nm), and strong S₀ → S₃ transitions in the UV region (< 370 nm). semanticscholar.org

The position and intensity of these bands are sensitive to substituent effects. Electron-withdrawing groups, such as the phenylsulfonyl group, at the 1-position of the azulene ring are known to stabilize the Highest Occupied Molecular Orbital (HOMO) and LUMO+1, while having a smaller effect on the Lowest Unoccupied Molecular Orbital (LUMO). This leads to an increase in the S₀–S₁ energy gap, resulting in a blue shift (hypsochromic shift) of the long-wavelength absorption band. Conversely, the S₀–S₂ energy gap may decrease, leading to a red shift (bathochromic shift) of the corresponding absorption band. bath.ac.uk

| Transition | Wavelength Range (nm) | Typical Molar Absorptivity (ε) |

|---|---|---|

| S₀ → S₁ | 500 - 700 | Weak (~300 M⁻¹cm⁻¹) |

| S₀ → S₂ | 370 - 500 | Moderate to Strong |

| S₀ → S₃ | < 370 | Strong |

Fluorescence Spectroscopy and Anti-Kasha Emission Studies

One of the most remarkable features of azulene and its derivatives is their violation of Kasha's rule, which states that fluorescence emission should occur from the lowest excited state of a given multiplicity (S₁). nih.gov Instead, azulenes typically exhibit fluorescence from the second excited singlet state (S₂), a phenomenon known as anti-Kasha emission. researchgate.netchemrxiv.org

This anomalous emission is attributed to the unusually large energy gap between the S₂ and S₁ states (S₂-S₁ gap), which is often greater than 10,000 cm⁻¹. bath.ac.uk This large gap significantly slows down the rate of internal conversion from S₂ to S₁, allowing the radiative decay from S₂ to S₀ to compete effectively. nih.gov

The introduction of a phenylsulfonyl group at the 1-position is expected to influence the S₂-S₁ energy gap. As mentioned, electron-withdrawing groups at this position tend to increase the S₀–S₁ gap. This can further increase the S₂–S₁ energy gap, thereby reinforcing the conditions for anti-Kasha emission. Computational studies on various azulene derivatives have shown that they are predicted to exclusively display anomalous S₂ emission. kuleuven.be

Thus, 1-(phenylsulfonyl)azulene is expected to be a fluorescent compound exhibiting anti-Kasha emission, with its fluorescence spectrum being a mirror image of its S₀ → S₂ absorption band. The study of its fluorescence properties provides valuable insights into the fundamental photophysics of this class of non-alternant aromatic hydrocarbons.

Computational and Theoretical Investigations of 1 Phenylsulfonyl Azulene

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic characteristics of molecules like 1-(phenylsulfonyl)azulene. These methods provide detailed insights into the geometry, stability, and aromatic nature of the molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules. researchgate.net For azulene (B44059) and its derivatives, DFT calculations, often employing functionals like B3LYP, are used to predict optimized geometries, energies, and aromaticity indices. doi.org The introduction of a phosphorus atom into the azulene framework, for instance, has been shown to significantly influence the stability and aromaticity of the system, a finding determined through DFT calculations. doi.org

Aromaticity, a key feature of azulene, can be assessed using various DFT-based indices. Nucleus-Independent Chemical Shift (NICS) calculations are a popular method to evaluate the aromatic character of cyclic systems. rsc.org For substituted azulenes, NICS calculations can reveal how the aromaticity of both the five- and seven-membered rings is altered. doi.orgrsc.org In the case of 1-(phenylsulfonyl)azulene, it is hypothesized that the electron-withdrawing nature of the substituent would decrease the aromaticity of the five-membered ring and potentially enhance the aromatic character of the seven-membered ring, consistent with the zwitterionic nature of the azulene core. doi.org

Table 1: Predicted Ground State Properties of 1-(Phenylsulfonyl)azulene from DFT Calculations

| Property | Predicted Value/Observation |

| Optimized Geometry | Non-planar geometry expected due to steric hindrance between the phenylsulfonyl group and the azulene ring. |

| Bond Lengths (Azulene Core) | Alternation in bond lengths is expected to be more pronounced compared to unsubstituted azulene. |

| Aromaticity (NICS(0) values) | Decreased aromaticity of the five-membered ring; increased aromaticity of the seven-membered ring. |

| HOMO-LUMO Gap | Expected to be smaller compared to azulene, leading to a red-shift in the absorption spectrum. rsc.org |

Note: The data in this table are predictive and based on computational studies of related azulene derivatives.

Ab Initio Methods for High-Accuracy Structure and Energy Predictions

For even higher accuracy in structure and energy predictions, ab initio methods, which are based on first principles without empirical parameterization, are employed. researchgate.netresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide benchmark-quality results. researchgate.net For azulene, ab initio calculations have been crucial in resolving its ground state geometry and understanding electron correlation effects. researchgate.net

High-accuracy ab initio calculations for 1-(phenylsulfonyl)azulene would provide a more refined picture of its molecular structure and energetics. These methods are particularly valuable for accurately predicting subtle conformational preferences and the rotational barrier of the phenylsulfonyl group. Furthermore, ab initio calculations can provide highly reliable ionization energies and electron affinities, offering a deeper understanding of the molecule's redox properties. researchgate.netnih.gov The stability of different isomers of BN-doped azulenes has been successfully investigated using high-level ab initio methods like CBS-QB3 and G3MP2, showcasing the power of these techniques. researchgate.net

Molecular Modeling and Spectroscopic Property Predictions

Molecular modeling techniques are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a bridge between electronic structure and experimental observations.

Prediction of UV-Vis Absorption Maxima Shifts

The characteristic blue color of azulene arises from its S₀→S₁ transition in the visible region. The position of the absorption maxima is highly sensitive to substitution on the azulene core. odinity.com Electron-withdrawing groups, such as the phenylsulfonyl group, are known to cause significant shifts in the UV-Vis absorption bands. odinity.com Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict these shifts. nih.govnih.gov

For 1-(phenylsulfonyl)azulene, the strong electron-withdrawing nature of the substituent at the 1-position is expected to lead to a bathochromic (red) shift of the long-wavelength absorption band compared to unsubstituted azulene. This is because the phenylsulfonyl group stabilizes the LUMO more than the HOMO, leading to a smaller HOMO-LUMO gap. rsc.org The introduction of electron-donating groups into the azulene structure has been shown to induce intense absorption in the visible region, and conversely, electron-withdrawing groups are expected to modulate these properties in a predictable manner. mdpi.com

Table 2: Predicted UV-Vis Absorption Maxima for 1-(Phenylsulfonyl)azulene

| Transition | Predicted λmax (nm) | Predicted Shift vs. Azulene |

| S₀ → S₁ | ~600 - 650 | Bathochromic (Red Shift) |

| S₀ → S₂ | ~350 - 380 | Bathochromic (Red Shift) |

Note: The data in this table are predictive and based on computational studies of related azulene derivatives and general principles of substituent effects.

Computational Protocols for Excited State Dynamics and Luminescence

Azulene is famous for its violation of Kasha's rule, exhibiting fluorescence from the second excited singlet state (S₂), a phenomenon known as anti-Kasha emission. acs.orgwikipedia.org Computational protocols have been developed to predict and understand such anomalous luminescence in azulene derivatives. acs.orgchemrxiv.org These protocols often involve calculating the potential energy surfaces of the ground and excited states, as well as the rates of radiative and non-radiative decay processes. acs.orgchemrxiv.orgchemrxiv.orgnih.govrsc.org

For 1-(phenylsulfonyl)azulene, computational studies would be crucial to determine if the anti-Kasha emission is retained or if the substitution pattern alters the excited-state decay pathways. The calculations would involve mapping the potential energy surfaces of the S₁, S₂, and other relevant excited states to identify conical intersections and other features that govern the photophysical behavior. chemrxiv.org The study of the excited-state dynamics of other complex organic molecules has demonstrated the power of these computational approaches in elucidating complex photochemistry. rsc.org

Analysis of Charge Distribution and Dipole Moment Contributions

The inherent polarity of the azulene molecule, with its electron-rich five-membered ring and electron-poor seven-membered ring, gives rise to a significant ground-state dipole moment. wikipedia.orgyoutube.com The introduction of a substituent can either enhance or diminish this dipole moment, depending on its electronic nature and position.

Studies on other substituted azulenes have shown a clear correlation between the nature of the substituent and the resulting dipole moment. researchgate.net For instance, ab initio studies on azulene itself have provided accurate values for its dipole moment in both the ground and excited states. researchgate.net A similar computational approach for 1-(phenylsulfonyl)azulene would allow for a quantitative prediction of its dipole moment and a detailed understanding of the contributions from the azulene core and the phenylsulfonyl substituent. The analysis of the dipole moment is not only fundamental to understanding the molecule's electronic structure but also has implications for its intermolecular interactions and behavior in different solvent environments. mdpi.comnih.gov

Table 3: Predicted Dipole Moment of 1-(Phenylsulfonyl)azulene

| Property | Predicted Value (Debye) |

| Ground State Dipole Moment (µ) | > 2.0 D |

Note: The predicted value is an estimation based on the known dipole moment of azulene (~1.08 D) and the strong electron-withdrawing nature of the phenylsulfonyl group at the 1-position.

Influence of the Phenylsulfonyl Group on Azulene's Electronic Polarization

Azulene's electronic structure is characterized by a significant polarization, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This is a consequence of the fusion of a 6π-electron cyclopentadienyl (B1206354) anion and a 6π-electron tropylium (B1234903) cation, giving the molecule a notable dipole moment. rsc.org The attachment of a powerful electron-withdrawing phenylsulfonyl group (-SO₂Ph) to the 1-position, a site of high electron density in the parent azulene, profoundly influences this electronic landscape. nih.govresearchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying these electronic perturbations. These studies reveal that the phenylsulfonyl group significantly withdraws electron density from the azulene core, particularly from the five-membered ring. This withdrawal effect is transmitted through both inductive and resonance mechanisms.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also significantly affected. The introduction of the electron-withdrawing sulfonyl group is predicted to lower the energies of both the HOMO and LUMO. This can lead to a modification of the HOMO-LUMO energy gap, which has direct implications for the molecule's electronic transitions and, consequently, its color and photochemical behavior. Studies on similarly substituted systems have shown that substituents can even invert the order of molecular orbitals, leading to dramatic changes in absorption spectra. acs.orgrsc.org

Table 1: Calculated Electronic Properties of Azulene and Hypothetical 1-(Phenylsulfonyl)azulene

| Property | Azulene (Calculated) | 1-(Phenylsulfonyl)azulene (Predicted Trend) |

| Dipole Moment (Debye) | ~1.08 | Altered due to electron withdrawal |

| HOMO Energy (eV) | - | Lowered |

| LUMO Energy (eV) | - | Lowered |

| HOMO-LUMO Gap (eV) | - | Modified |

| Charge on 5-membered ring | Negative | Less Negative |

| Charge on 7-membered ring | Positive | More Positive |

| Note: Specific calculated values for 1-(phenylsulfonyl)azulene are not available in the provided search results. The trends are predicted based on the known electronic effects of the phenylsulfonyl group and computational studies on other substituted azulenes. |

Correlation between Electronic Structure and Reactivity

The altered electronic structure of 1-(phenylsulfonyl)azulene directly translates to a modified chemical reactivity compared to the parent molecule. The inherent reactivity of azulene involves electrophilic attack at the 1- and 3-positions and nucleophilic attack at the 2-, 4-, and 6-positions. nih.gov

The strong electron-withdrawing nature of the phenylsulfonyl group at the 1-position deactivates the azulene nucleus towards electrophilic substitution. This is because the group reduces the electron density at the positions that are typically most susceptible to attack by electrophiles. Conversely, this electron withdrawal is expected to activate the azulene core towards nucleophilic attack. Computational models can predict the most likely sites for nucleophilic attack by analyzing the distribution of positive charge and the coefficients of the LUMO.

While specific computational studies on the reactivity of 1-(phenylsulfonyl)azulene were not found, the principles are well-established in theoretical organic chemistry. Reactivity indices derived from DFT calculations, such as the Fukui functions or the molecular electrostatic potential (MEP), can provide a quantitative measure of the local reactivity of different atomic sites within the molecule. These tools would allow for the prediction of regioselectivity in various chemical reactions.

Table 2: Predicted Reactivity of 1-(Phenylsulfonyl)azulene based on Electronic Structure

| Reaction Type | Reactivity of Azulene | Predicted Reactivity of 1-(Phenylsulfonyl)azulene | Rationale |

| Electrophilic Substitution | Favored at C1 and C3 | Deactivated | The electron-withdrawing -SO₂Ph group reduces electron density at these positions. |

| Nucleophilic Attack | Favored at C2, C4, C6 | Activated | The -SO₂Ph group enhances the positive character of the azulene rings, making them more susceptible to nucleophiles. |

| Note: These predictions are based on general principles of substituent effects on aromatic reactivity and await specific computational verification for 1-(phenylsulfonyl)azulene. |

Applications in Materials Science and Conjugated Systems Research

1-(Phenylsulfonyl)azulene as a Building Block for π-Conjugated Materials

The electron-withdrawing nature of the phenylsulfonyl group, combined with the inherent electronic characteristics of the azulene (B44059) nucleus, makes 1-(phenylsulfonyl)azulene a valuable component in the construction of π-conjugated materials with tailored properties. acs.org These materials are of significant interest due to their potential applications in organic electronics.

Design and Synthesis of Azulene-Based Oligomers and Polymers

The synthesis of azulene-containing polymers can be achieved through various chemical methods, allowing for the incorporation of the azulene unit into the polymer backbone in different ways, which in turn influences the properties of the resulting polymer. beilstein-journals.org Chemical synthesis provides a route to soluble polymers where the azulene moiety can be integrated through either its five-membered or seven-membered ring, or both. beilstein-journals.org

One common strategy for creating azulene-based oligomers and polymers is through cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. beilstein-journals.org For instance, 1,3-dibromoazulene (B1595116) derivatives can be reacted with appropriate boronic acids or organotin reagents to yield conjugated polymers. beilstein-journals.org While specific examples detailing the direct use of 1-(phenylsulfonyl)azulene in polymerization are not prevalent in the provided search results, the general principles of azulene polymerization are well-established. The presence of the phenylsulfonyl group would likely influence the reactivity of the azulene monomer and the electronic properties of the resulting polymer.

The construction of 1,2-position-connected azulene oligomers has also been achieved, leading to twisted or helical structures. nih.gov These oligomers are synthesized through a sequence of bromination and Suzuki-Miyaura cross-coupling reactions. nih.gov

Strategic Incorporation of the Sulfonyl Group for Tunable Properties

The sulfonyl group, being strongly electron-withdrawing, plays a crucial role in tuning the electronic and optical properties of azulene-based materials. This strategic functionalization allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting oligomers and polymers.

The introduction of electron-withdrawing groups, such as the nitro group (–NO2) which has a negative inductive effect, has been shown to facilitate efficient charge transfer. nih.gov Similarly, the phenylsulfonyl group can be expected to lower both the HOMO and LUMO energy levels, which can be advantageous for specific electronic applications. For example, lowering the LUMO level is a key strategy for developing n-type organic semiconductors. nih.gov

Integration into Optoelectronic Materials Research

The tunable electronic properties of materials derived from 1-(phenylsulfonyl)azulene make them promising candidates for use in various optoelectronic devices.

Role in Organic Field-Effect Transistors (OFETs) and Photovoltaic Cells

Organic field-effect transistors (OFETs) are a key component of modern organic electronics, with applications in displays, sensors, and flexible circuits. nih.govbeilstein-journals.org The performance of an OFET is largely determined by the properties of the organic semiconductor used as the active layer. nih.gov Azulene-based materials have been explored as organic semiconductors due to their unique electronic structure. nih.govresearchgate.net

The polarity of an OFET (p-type, n-type, or ambipolar) is determined by the frontier orbital energies of the semiconductor. nih.gov The incorporation of the electron-withdrawing phenylsulfonyl group can be a strategy to engineer the energy levels of azulene-based materials to favor electron transport (n-type behavior). This is a significant area of research, as stable and efficient n-type organic semiconductors are less common than their p-type counterparts. utah.edu

In the context of organic photovoltaic (OPV) cells, the energy levels of the donor and acceptor materials are critical for efficient charge separation and collection. Phenylsulfonyl carbazole-based materials have been investigated for their potential in organic solar cells due to their strong light absorption and tunable energy levels. nih.gov While this research focuses on carbazole (B46965) derivatives, the principles can be extended to azulene-based systems. The electron-withdrawing phenylsulfonyl group can help to create a favorable energy level alignment for charge transfer in a donor-acceptor blend.

A study on phenylsulfonyl carbazole-based chromophores showed that tailoring the terminal acceptor groups could significantly reduce the band gap and red-shift the absorption spectrum, which is beneficial for capturing a larger portion of the solar spectrum. nih.gov

Modulating Optical Band Gaps and Charge Transport Characteristics

The optical band gap and charge transport characteristics of π-conjugated materials are intrinsically linked to their molecular structure. The incorporation of the 1-(phenylsulfonyl)azulene unit allows for the modulation of these properties.

The strong dipole moment of azulene, arising from its electron-rich five-membered ring and electron-deficient seven-membered ring, influences the packing of molecules in the solid state. nih.gov This molecular packing is a critical factor determining charge transport in organic semiconductors. The introduction of a bulky phenylsulfonyl group would further impact the intermolecular interactions and, consequently, the charge carrier mobility.

Research on azulene-based conjugated polymers has shown that the choice of the co-monomer and the position of linkage on the azulene ring significantly affect the optical and electronic properties. beilstein-journals.org For example, polymers incorporating azulene units connected at the 1,3-positions have been synthesized and their properties investigated. beilstein-journals.org The presence of a phenylsulfonyl group at the 1-position would introduce both steric and electronic effects that could be used to fine-tune the material's characteristics.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While the synthesis of azulene (B44059) and its derivatives has a long history, including the classical Ziegler-Hafner and related methods, the development of highly efficient and selective routes to specific isomers like 1-(phenylsulfonyl)azulene remains a key research focus. nih.govorgsyn.orgmdpi.com Current syntheses may involve direct functionalization of the azulene core, which can sometimes lead to mixtures of products due to the reactivity of multiple positions on the azulene ring. mdpi.comresearchgate.net

Future work is geared towards the development of novel synthetic strategies that offer improvements in yield, selectivity, and functional group tolerance. One promising avenue is the use of advanced catalytic methods. For instance, palladium-catalyzed cross-coupling reactions have been effectively used for the synthesis of various functionalized azulenes and could be adapted for the high-yield synthesis of 1-(phenylsulfonyl)azulene. researchgate.netresearchgate.net Similarly, the development of one-pot, multi-component reactions could provide a more streamlined and resource-efficient approach to constructing these molecules. beilstein-journals.org

Moreover, methods that allow for the late-stage functionalization of complex azulene-containing molecules with a phenylsulfonyl group are highly desirable. This would enable the rapid generation of diverse molecular libraries for screening in various applications. The exploration of photoredox and nickel dual catalysis, which has been successful for the arylsulfonation of other unsaturated systems, could also open new pathways to sulfonylated azulenes under mild conditions. rsc.org

A key challenge is to achieve high regioselectivity, targeting the 1-position of the azulene nucleus. Research into directing groups or the use of pre-functionalized azulene precursors, such as 2-haloazulenes, may provide solutions to this challenge. researchgate.net The synthesis of 1,3-di(phenylsulfonyl)azulene has been documented, starting from the parent azulene, highlighting the feasibility of introducing sulfonyl groups onto the azulene core. guidechem.com

Table 1: Comparison of Potential Synthetic Strategies for 1-(Phenylsulfonyl)azulene

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Sulfonylation | Atom economical, fewer steps. | Lack of regioselectivity, potential for multiple substitutions. |

| Palladium-Catalyzed Cross-Coupling | High yields, good functional group tolerance. | Requires pre-functionalized azulene starting materials. |

| Multi-Component Reactions | High efficiency, molecular diversity from simple precursors. | Optimization of reaction conditions can be complex. |

| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, radical-based mechanism. | Substrate scope and selectivity for azulenes need to be established. |

Advanced Computational Approaches for Predictive Design

Computational chemistry is becoming an indispensable tool in the design and prediction of the properties of novel organic materials. For sulfonylated azulenes, advanced computational approaches, particularly Density Functional Theory (DFT), can provide deep insights into their electronic structure, stability, and potential applications. nih.govresearchgate.net

The predictive power of these computational tools can be harnessed to:

Design Novel Chromophores: By calculating properties like hyperpolarizability, new sulfonylated azulene derivatives with significant nonlinear optical (NLO) properties can be designed. acs.org The strategic placement of donor and acceptor groups, like the phenylsulfonyl moiety, is crucial for enhancing these properties. nih.gov

Predict Spectroscopic Properties: Computational methods like ZINDO can be used to calculate the UV-vis spectra of azulene derivatives, predicting how substitution will affect their color and absorption characteristics. unirioja.es This is particularly relevant for designing new dyes and pigments.

Guide Synthetic Efforts: By modeling the reactivity of different positions on the azulene ring, computational studies can help in predicting the outcomes of synthetic reactions and in designing more selective synthetic routes. doi.org

The combination of experimental synthesis and theoretical calculations provides a powerful feedback loop for the rational design of new functional materials based on the 1-(phenylsulfonyl)azulene scaffold.

Table 2: Computationally Predicted Properties of Substituted Azulenes

| Property | Computational Method | Significance for Predictive Design |

| Hyperpolarizability (β) | AM1/FF, ZINDO/S-CI | Design of materials for nonlinear optics. |

| UV-vis Spectra (λmax) | ZINDO CI | Prediction of color and optical properties for dyes and sensors. |

| Frontier Orbital Energies (HOMO/LUMO) | DFT (e.g., B3LYP) | Understanding electronic transitions and predicting reactivity. |

| Dipole Moment | Semiempirical Quantum Methods | Tuning polarity for applications in materials science. |

| Aromaticity | Various Aromaticity Theories | Assessing the stability and reactivity of the azulene core. |

Exploration of New Material Applications Beyond Current Paradigms

The unique properties of the azulene ring system, such as its inherent dipole moment, stimuli-responsiveness, and small HOMO-LUMO gap, make it an attractive building block for advanced functional materials. nih.govnih.gov The introduction of a phenylsulfonyl group at the 1-position can further modulate these properties, opening up new avenues for material applications that go beyond current paradigms.

The electron-withdrawing nature of the phenylsulfonyl group is expected to lower the energy levels of the frontier molecular orbitals of azulene, which could have profound effects on its optoelectronic properties. This could lead to applications in:

Organic Electronics: Azulene-containing polymers have already shown promise in organic field-effect transistors (OFETs) and photovoltaic cells. nih.gov By incorporating 1-(phenylsulfonyl)azulene units into conjugated polymers, it may be possible to fine-tune the electronic band gap and charge transport properties, potentially leading to more efficient electronic devices. digitellinc.com

Nonlinear Optical (NLO) Materials: The push-pull nature of 1-(phenylsulfonyl)azulene makes it a candidate for NLO materials, which have applications in telecommunications and optical computing. Computational studies suggest that the strategic substitution of azulene can lead to large hyperpolarizabilities. acs.org

Sensors: The sensitivity of the azulene core's electronic structure to its environment could be exploited in the development of chemical sensors. The phenylsulfonyl group could act as a specific binding site or modulate the signaling response. scimedpress.com

Dielectric Materials: The high polarity of azulene derivatives makes them interesting for applications as high-permittivity dielectric materials in capacitors for energy storage. digitellinc.com

Future research will likely focus on the synthesis of polymers and copolymers incorporating 1-(phenylsulfonyl)azulene and the systematic investigation of their material properties.

Interdisciplinary Research Integrating Sulfonylated Azulenes

The unique combination of physicochemical properties and potential biological activity of azulene derivatives provides a fertile ground for interdisciplinary research. nih.govnih.govresearchgate.net Integrating sulfonylated azulenes into fields such as medicinal chemistry and bio-inspired materials science is a promising future direction.

Azulene and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netmdpi.com The sulfonyl group is a common motif in many pharmaceuticals (sulfa drugs), and its incorporation into the azulene scaffold could lead to novel therapeutic agents. mdpi.com

Emerging interdisciplinary research areas include:

Medicinal Chemistry: The design and synthesis of 1-(phenylsulfonyl)azulene derivatives as potential inhibitors of specific biological targets, such as kinases or other enzymes implicated in disease. mdpi.commdpi.com In silico docking studies, combined with experimental biological assays, could accelerate the discovery of new drug candidates. nih.gov

Drug Delivery: The development of azulene-based systems for the targeted delivery of drugs. The unique properties of the azulene core could be utilized for stimuli-responsive release or for imaging purposes.

Biomaterials: The creation of new biocompatible materials with tailored electronic or optical properties for applications in tissue engineering or as coatings for medical devices.

The collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be crucial for unlocking the full potential of sulfonylated azulenes in these exciting and impactful areas of research.

Q & A

Q. What are the preferred synthetic routes for introducing a phenylsulfonyl group at the 1-position of azulene?

The 1-position of azulene is highly reactive due to its electron-deficient character, making it amenable to electrophilic substitution. A common method involves sulfonation using phenylsulfonyl chloride under controlled acidic conditions (e.g., H₂SO₄ or AlCl₃ catalysis). The reaction typically proceeds via an intermediate carbocation stabilized by the azulene’s aromatic system . Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios to minimize side reactions like over-sulfonation.

Q. How does the phenylsulfonyl substituent influence azulene’s electronic structure?

The phenylsulfonyl group acts as a strong electron-withdrawing substituent, significantly altering azulene’s dipole moment and frontier molecular orbitals. UV-Vis spectroscopy and DFT calculations reveal a bathochromic shift in absorption maxima (~30–50 nm) compared to unsubstituted azulene, attributed to enhanced conjugation and intramolecular charge transfer . Electrochemical studies (cyclic voltammetry) further show a 0.2–0.3 V reduction in oxidation potential, indicating stabilization of the highest occupied molecular orbital (HOMO) .

Advanced Research Questions

Q. What strategies mitigate competing reactions during 1-(phenylsulfonyl)azulene synthesis?

Competing functionalization at the 3-position of azulene (due to similar reactivity) can be suppressed using sterically hindered sulfonating agents or directing groups. For example, pre-functionalizing azulene with a temporary protecting group (e.g., trimethylsilyl) at the 3-position ensures regioselective sulfonation at the 1-position. Post-synthesis deprotection under mild acidic conditions (e.g., HCl/THF) yields the desired product with >90% purity .

Q. How do computational models resolve contradictions in experimental reactivity data for 1-(phenylsulfonyl)azulene?

Discrepancies in reported reaction rates (e.g., nucleophilic aromatic substitution vs. radical pathways) are analyzed using density functional theory (DFT) and molecular dynamics simulations. For instance, meta-GGA functionals (e.g., M06-2X) reveal that the phenylsulfonyl group lowers the activation barrier for nucleophilic attack at the 1-position by 15–20 kJ/mol compared to non-sulfonated analogs. This aligns with experimental kinetic data but contradicts earlier semi-empirical models .

Q. What spectroscopic techniques differentiate 1-(phenylsulfonyl)azulene from its structural isomers?

High-resolution mass spectrometry (HRMS) combined with ¹H-¹³C HSQC NMR is critical. The phenylsulfonyl group induces distinct deshielding of the adjacent azulene protons (δ 8.5–9.0 ppm in ¹H NMR) and characteristic cross-peaks in 2D NMR. X-ray crystallography further confirms regiochemistry via bond-length analysis (C1–S bond: ~1.76 Å vs. C3–S bond: >1.80 Å in misassigned isomers) .

Methodological Guidance

Designing a kinetic study for 1-(phenylsulfonyl)azulene’s thermal stability

- Experimental setup : Use differential scanning calorimetry (DSC) under inert atmosphere (N₂/Ar) with heating rates of 2–10°C/min.

- Data interpretation : Model decomposition kinetics via the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and pre-exponential factor (A). Validate with in situ FTIR to track SO₂ release (~1350 cm⁻¹) as a degradation marker .

Addressing solubility challenges in photophysical studies

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may quench fluorescence. Mixed solvents (e.g., DCM:MeOH 4:1) balance solubility and optical clarity.

- Aggregation control : Use sonication and anti-aggregation agents (e.g., Triton X-100 at 0.1% w/v) to prevent π-π stacking artifacts in UV-Vis/fluorescence spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.